Ranelate de strontium

Vue d'ensemble

Description

Le ranélate de strontium est un médicament principalement utilisé pour le traitement de l'ostéoporose sévère chez les femmes ménopausées et les hommes adultes à risque élevé de fractures . Il s'agit d'un sel de strontium (II) de l'acide ranélique et il est connu pour son action double unique sur le métabolisme osseux, augmentant à la fois la formation osseuse par les ostéoblastes et réduisant la résorption osseuse par les ostéoclastes .

Applications De Recherche Scientifique

Strontium ranelate has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the effects of strontium on bone mineral density and structure.

Biology: Investigated for its role in bone metabolism and its potential effects on other biological systems.

Industry: Utilized in the development of new bone-strengthening agents and materials.

Mécanisme D'action

Target of Action

Strontium ranelate primarily targets osteoblasts and osteoclasts , the two key cell types involved in bone remodeling . Osteoblasts are responsible for bone formation, while osteoclasts are involved in bone resorption .

Mode of Action

Strontium ranelate has a unique mode of action. It increases the deposition of new bone by stimulating osteoblasts and simultaneously reduces the resorption of bone by inhibiting osteoclasts . This dual action on both osteoblasts and osteoclasts is why it’s often referred to as a “dual action bone agent” (DABA) .

Biochemical Pathways

Strontium ranelate influences several biochemical pathways. It activates pre-osteoblast replication, osteoblast differentiation, and survival, and reduces pre-osteoclast differentiation, osteoclast function, and survival . These effects are mediated at least in part via the calcium-sensing receptor (CaSR) , nuclear factor of activated Tc (NFATc)/Wnt signaling , and modulation of the osteoprotegerin (OPG)/RANKL ratio .

Pharmacokinetics

Strontium ranelate is administered orally. It has a high affinity for bone tissue and is excreted through renal and gastrointestinal routes . The elimination half-life is approximately 60 hours .

Result of Action

The action of strontium ranelate results in improved bone microarchitecture and increased bone mineral density . It enhances the replication of preosteoblastic cells, stimulates the synthesis of collagen and noncollagenic proteins by osteoblasts , and decreases bone resorption . This leads to an increase in bone mass and a decrease in the risk of fractures .

Action Environment

The efficacy of strontium ranelate can be influenced by various environmental factors. For instance, the form of strontium used can affect its impact on bone structure . Additionally, factors such as age, body mass index, smoking habits, and other health conditions can influence the drug’s efficacy and safety .

Analyse Biochimique

Biochemical Properties

Strontium ranelate activates pre-osteoblast replication, osteoblast differentiation and survival, and reduces pre-osteoclast differentiation, osteoclast function, and survival . It acts at least in part via the calcium-sensing receptor (CaSR), nuclear factor of activated Tc (NFATc)/Wnt signaling, and modulation of the osteoprotegerin (OPG)/RANKL ratio .

Cellular Effects

Strontium ranelate has been shown to have a significant impact on various types of cells and cellular processes. It increases the replication of pre-osteoblastic cells and enhances the synthesis of collagen and noncollagenic proteins by osteoblasts . It also inhibits osteoclast differentiation and activity . These effects result in an increase in bone mass and improvements in the micro-architecture of bone tissue .

Molecular Mechanism

The molecular mechanism of strontium ranelate involves its interaction with the calcium-sensing receptor (CaSR). This interaction leads to the activation of pre-osteoblast replication, osteoblast differentiation, and survival, and the reduction of pre-osteoclast differentiation, osteoclast function, and survival . This dual action on bone formation and resorption is unique to strontium ranelate and is key to its efficacy in treating osteoporosis .

Temporal Effects in Laboratory Settings

In a 2-year study, strontium ranelate demonstrated a dose-dependent increase in bone strength and bone mass of the vertebral body and midshaft femur without change in bone stiffness . This increase in mechanical properties was associated with improvements in the micro-architecture of bone tissue .

Dosage Effects in Animal Models

In animal models, strontium ranelate has been shown to increase bone strength and bone mass in a dose-dependent manner . It has also been shown to reduce the number of osteoclasts . These effects were observed with long-term treatment using high doses .

Metabolic Pathways

Strontium ranelate is involved in the metabolic pathways that regulate bone formation and resorption . It acts through the calcium-sensing receptor (CaSR) in bone tissue cells . This interaction leads to the activation of pre-osteoblast replication and osteoblast differentiation, and the reduction of pre-osteoclast differentiation and osteoclast function .

Transport and Distribution

Strontium is distributed in calcified matrix and is easily exchangeable from bone mineral, being slightly linked to mature crystals through ionic substitutions . The heterogeneity of strontium distribution in bone and the quality of bone mineral crystals formed during strontium ranelate administration may explain its beneficial effects on reducing the risk of fractures .

Subcellular Localization

The subcellular localization of strontium ranelate is primarily within the calcified matrix of bone tissue . It is easily exchangeable from bone mineral and is slightly linked to mature crystals through ionic substitutions . This localization is key to its role in increasing bone mass and reducing the risk of fractures .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation du ranélate de strontium de haute pureté implique plusieurs étapes :

Réaction de l'ester diéthylique de l'acide acétonedicarboxylique avec le malononitrile : Cette réaction se produit en présence d'un agent de liaison d'acide et d'éthanol pour générer un intermédiaire actif.

Réaction de cyclisation : L'intermédiaire actif subit une cyclisation avec du soufre sous reflux d'éthanol pour former le 5-amino-4-cyano-3-(2-éthyloxy-2-carboxyméthyl)-thiophène-2-formiate d'éthyle (Intermédiaire I).

Hydrocarbonylation : L'intermédiaire I réagit avec un réactif d'hydrocarbonylation en présence de carbonate de potassium et d'un catalyseur pour produire le ranélate de tétraéthyle.

Méthodes de production industrielle : Les méthodes de production industrielle du ranélate de strontium suivent généralement les mêmes voies de synthèse, mais sont optimisées pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à haut rendement, de techniques de traitement continu et de mesures strictes de contrôle de la qualité pour garantir la pureté et la stabilité élevées du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le ranélate de strontium subit diverses réactions chimiques, notamment :

Hydrolyse : L'hydrolyse du ranélate de tétraéthyle pour former le ranélate de strontium.

Complexation : Formation de complexes avec d'autres ions ou molécules.

Réactifs et conditions courants :

Hydrolyse : Des solutions d'hydroxyde de métal alcalin (par exemple, l'hydroxyde de sodium ou l'hydroxyde de potassium) sont généralement utilisées.

Cyclisation : Du soufre et de l'éthanol sous reflux.

Principaux produits :

Ranélate de strontium : Le principal produit formé par l'hydrolyse du ranélate de tétraéthyle.

4. Applications de recherche scientifique

Le ranélate de strontium a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les effets du strontium sur la densité minérale osseuse et la structure osseuse.

Biologie : Investigated for its role in bone metabolism and its potential effects on other biological systems.

Industrie : Utilisé dans le développement de nouveaux agents et matériaux de renforcement osseux.

5. Mécanisme d'action

Le ranélate de strontium exerce ses effets par un double mécanisme :

Formation osseuse : Il stimule la réplication, la différenciation et la survie des ostéoblastes, conduisant à une augmentation de la formation osseuse.

Résorption osseuse : Il inhibe l'activité des ostéoclastes, réduisant la résorption osseuse.

Les cibles moléculaires et les voies impliquées comprennent l'activation du récepteur sensible au calcium (CaSR), qui joue un rôle clé dans la médiation des effets du ranélate de strontium sur les cellules osseuses .

Composés similaires :

Citrate de strontium : Composé de strontium et d'acide citrique, c'est une autre forme de strontium utilisée pour la santé des os.

Chlorure de strontium : Composé d'ions strontium et de chlorure, il est utilisé dans diverses applications, y compris les compléments de santé osseuse.

Comparaison :

Biodisponibilité : Le ranélate de strontium a une biodisponibilité plus élevée que les autres sels de strontium, ce qui le rend plus efficace pour atteindre la circulation systémique.

Le ranélate de strontium se distingue par son double mécanisme d'action et sa biodisponibilité plus élevée, ce qui en fait un choix privilégié pour le traitement de l'ostéoporose sévère.

Comparaison Avec Des Composés Similaires

Strontium Citrate: Composed of strontium and citric acid, it is another form of strontium used for bone health.

Strontium Chloride: Composed of strontium and chloride ions, it is used in various applications, including bone health supplements.

Comparison:

Bioavailability: Strontium ranelate has a higher bioavailability compared to other strontium salts, making it more effective in reaching systemic circulation.

Mechanism of Action: Unlike other strontium compounds, strontium ranelate has a unique dual action on bone metabolism, both promoting bone formation and inhibiting bone resorption.

Strontium ranelate stands out due to its dual mechanism of action and higher bioavailability, making it a preferred choice for the treatment of severe osteoporosis.

Propriétés

Key on ui mechanism of action |

The underlying pathogenesis of osteperosis involves an imbalance between bone resorption and bone formation. Osteoclasts are a kind of differentiated or specialized bone cell that breaks down bone tissue while osteoblasts are another set of differentiated bone cells that synthesize and rebuild bone tissue. When osteoclasts degrade bone tissue faster than the osteoblasts are capable of rebuilding the bone tissue, low or inadequate bone mass density and osteoperosis can resula One of the mechanisms with which strontium ranelate is thought to act is its functionality as an agonist of the extracellular calcium sensing receptors (CaSRs) of osteoblasts and osteoclasts. Ordinary interaction between calcium 2+ divalent cations with mature osteoclast CaSRs is known to induce osteoclast apoptosis. Subsequently, strontium 2+ divalent cations from strontium ranelate use can also bind CaSRs on osteoclasts to induce their apoptosis because of the strontium 2+ cation's close resemeblance to calcium 2+. Contact between extracelluar calcium 2+ and osteoclast CaSRs stimulates the phospholipase C (PLC) dependant breakdown of phosphatidylinositol 4,5-biphosphate (PIP2) into the two secondary messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Whereas the calcium-CaSRs interaction then performs IP3 Adependent translocation of nuclear factor NF-kB from the cytoplasm to the nucleus in mature osteoclasts, strontium-CaSRs interactions involves a DAG-PKC beta II (protein kinase C beta II) signalling pathway for translocating NF-kB from the cytoplasm to the nucleus in an IP3-independent manner. Although the calcium 2+ and strontium 2+ mediated signalling pathways are different, both CaSR interactions induce osteoclast apoptosis and are in fact capable of potentiating each other, leading to enhanced osteoclast apoptosis and decreased bone tissue degradation. At the same time, given the similarity between the calcium 2+ and strontium 2+ cations, strontium 2+ cations from strontium ranelate are seemingly also able to act as an agonist and stimulate the CaSRs on osteoblasts, possibly in tandem with various local osteoblast stimulatory growth factors like transforming growth factor β (TGF β) and/or bone morphogenetic proteins (BMPs), to stimulate cyclic D genes and early oncogenes like c-fos and egr-1 that can mediate the mitogenesis and proliferation of new or more osteoblasts. Moreover, although the involvement of the PLC mediated pathway may be a part of the signalling mechanism in osteoblasts following the stimulation of their CaSRs, this has not yet been fully elucidated. Furthermore, strontium ranelate is also thought to be capable of stimulating osteoblasts to enhance the expression of osteoprotegerin while also concurrently reducing the expression of receptor activator of nuclear factor kappa-Β ligand (RANKL) in primary human osteoblastic cells. As osteoprotegerin can competitively bind to RANKL as a decoy receptor, which can prevent RANKL from binding to RANK, which is an activity that facilitates the signaling pathway for the differentiation and activaiton of osteoclasts. The subsequent net effect of these actions ultiamtely results in decreased osteoclastogenesis. Moreover, bone biopsies obtained from patients treated with stronatium ranelate in clinical study reveal improvements in intrinsic bone tissue quality and microarchitecutre in ostepoerosis as evidenced by increased trabecular number, decreased trabecular separation, lower structure model index, and increased cortical thickness associated with a shift in trabecular structure from rod to plate like configurations compared with control patients. Additionally, strontium from administered strontium ranelate is absorbed onto the crystal surface of treated bones and only slightly substitiutes for calcium in the apatite crystal of newly formed bone. As a result, there is an increased X-ray absorption of strontium as compared to calcium, which can lead to an amplification of bone mineral density (BMD) measurement by dual-proton X-ray absorptiometry. In essence, although strontium ranelate use can increase BMD some of the observations may be overestimations due to skeletal accretion of strontium in strontium ranelate treated patients. Having the ability to both generate more osetoblasts and decrease the number of osteoclasts gives strontium ranelate an apparent dual mechanism of action when used to treat osteoperosis. |

|---|---|

Numéro CAS |

135459-87-9 |

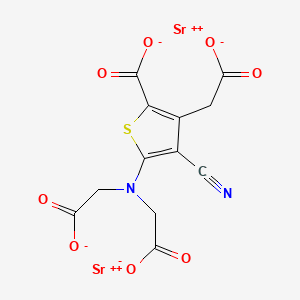

Formule moléculaire |

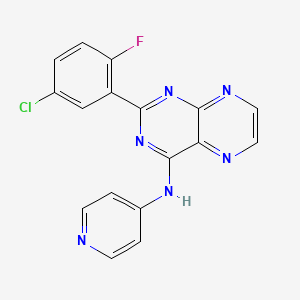

C12H10N2O8SSr |

Poids moléculaire |

429.9 g/mol |

Nom IUPAC |

distrontium;5-[bis(carboxylatomethyl)amino]-3-(carboxylatomethyl)-4-cyanothiophene-2-carboxylate |

InChI |

InChI=1S/C12H10N2O8S.Sr/c13-2-6-5(1-7(15)16)10(12(21)22)23-11(6)14(3-8(17)18)4-9(19)20;/h1,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22); |

Clé InChI |

SKKLLKBVXKVYLE-UHFFFAOYSA-N |

SMILES |

C(C1=C(SC(=C1C#N)N(CC(=O)[O-])CC(=O)[O-])C(=O)[O-])C(=O)[O-].[Sr+2].[Sr+2] |

SMILES canonique |

C(C1=C(SC(=C1C#N)N(CC(=O)O)CC(=O)O)C(=O)O)C(=O)O.[Sr] |

Apparence |

Solid powder |

Key on ui other cas no. |

135459-87-9 |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

3-(3-cyano-4-carboxymethyl-5-carboxy-2-thienyl)-3-azapentanedioic distrontium salt protelos S 12911 S-12911 S12911 S12911-0 S12911-2 S12911-5 strontium ranelate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does strontium ranelate impact bone remodeling?

A: Strontium ranelate exhibits a dual mode of action, simultaneously promoting bone formation and inhibiting bone resorption. [, , , ]

Q2: How does strontium ranelate influence the OPG/RANKL system?

A: Strontium ranelate increases osteoprotegerin (OPG) expression while downregulating RANK ligand (RANKL) expression by osteoblasts. This shift in the OPG/RANKL ratio favors osteoblastogenesis and reduces osteoclast activity. [, ]

Q3: Does strontium ranelate affect bone microarchitecture?

A: Yes, micro-CT analyses of bone biopsies from patients treated with strontium ranelate show improvements in trabecular number, decreased trabecular separation, lower structure model index, and increased cortical thickness, suggesting a positive impact on bone microarchitecture. [, ]

Q4: What is the molecular formula and weight of strontium ranelate?

A: The molecular formula is C12H6N2O8Sr2, and the molecular weight is 429.87 g/mol. []

Q5: Are there different crystalline forms of strontium ranelate, and how are they characterized?

A: Yes, various crystalline forms of strontium ranelate, such as form H and form K, have been identified. These forms are characterized by their unique physicochemical properties, including X-ray powder diffraction patterns and water content. [, ]

Q6: How stable is strontium ranelate in pharmaceutical formulations?

A: Strontium ranelate can undergo color changes in certain formulations, but the addition of stabilizers, such as citric acid, aspartame, and saccharin sodium, can improve its stability without altering its chemical structure. []

A6: The provided research articles primarily focus on the therapeutic applications of strontium ranelate for osteoporosis and osteoarthritis. There is no information on its catalytic properties.

A6: The provided research articles do not delve into the computational chemistry and modeling aspects of strontium ranelate.

A6: The research primarily focuses on the effects of strontium ranelate itself and does not explore SAR studies involving structural modifications.

A6: Please refer to the answer to Q7.

Q7: What is the bioavailability of strontium ranelate?

A: The absolute bioavailability of strontium ranelate after oral administration is approximately 27% after a 2g dose. []

Q8: How is strontium ranelate absorbed and eliminated from the body?

A: Strontium, being chemically similar to calcium, is absorbed in the gut, incorporated into bone, and eliminated primarily through the kidneys. []

Q9: Does the presence of calcium affect the bioavailability of strontium ranelate?

A: Yes, simultaneous intake of strontium ranelate and calcium significantly reduces the bioavailability of strontium. []

Q10: How long does strontium remain in the skeleton after treatment with strontium ranelate is discontinued?

A: Based on models of strontium kinetics, the skeleton retains approximately 11% of the absorbed strontium 3 years after a single dose. This suggests a long-term retention of strontium in the bone. []

Q11: What effects does strontium ranelate have on osteoblasts in vitro?

A: In vitro studies show that strontium ranelate increases collagen and non-collagenic protein synthesis by mature osteoblast-enriched cells and enhances preosteoblastic cell replication. [, ]

Q12: How does strontium ranelate affect osteoclasts in vitro?

A: Strontium ranelate demonstrates a dose-dependent inhibition of bone resorption activity in isolated rat osteoclasts. It also inhibits preosteoclast differentiation. []

Q13: What are the effects of strontium ranelate on bone mineral density (BMD) in postmenopausal women?

A: Clinical trials show that strontium ranelate, at a dosage of 2 g/day, significantly increases BMD in both the lumbar spine and the femoral neck in postmenopausal women with osteoporosis. [, , , ]

Q14: Does strontium ranelate reduce the risk of fractures?

A: Yes, large clinical trials (SOTI and TROPOS) have demonstrated that strontium ranelate significantly reduces the risk of vertebral and nonvertebral fractures, including hip fractures, in postmenopausal women with osteoporosis. [, , , ]

Q15: Does strontium ranelate benefit men with osteoporosis?

A: Yes, a clinical trial (MALEO) demonstrated that strontium ranelate has similar positive effects on BMD in men with osteoporosis as those observed in postmenopausal women, supporting its use in this patient population. []

Q16: Does strontium ranelate have any effect on osteoarthritis?

A: A clinical trial (SEKOIA) showed that strontium ranelate slows down the radiological progression of knee osteoarthritis and reduces symptoms such as pain and stiffness. [, ]

Q17: Can strontium ranelate be used in combination with vitamin D?

A: Yes, a clinical trial found that a fixed-dose combination of strontium ranelate 2 g/vitamin D3 1000 IU daily effectively corrects vitamin D insufficiency in osteoporotic patients. []

Q18: Does strontium ranelate have any effect on bone pain?

A: Clinical observations suggest that strontium ranelate can alleviate bone pain in patients with osteoporosis, although the pain relief might be gradual. [, ]

Q19: Are there any animal models used to study the effects of strontium ranelate?

A: Yes, researchers have used various animal models, including ovariectomized rats and ligature-induced periodontitis models, to investigate the effects of strontium ranelate on bone health. [, , , ]

A19: The provided research articles do not provide information on specific resistance mechanisms or cross-resistance related to strontium ranelate.

Q20: Are there any cardiac concerns associated with strontium ranelate?

A20: The research focuses on the systemic effects of orally administered strontium ranelate and does not explore targeted drug delivery strategies.

Q21: What are some biomarkers used to monitor the effects of strontium ranelate?

A: Biomarkers such as serum OPG, bone-specific alkaline phosphatase (BALP), cross-linked C-telopeptides (S-CTX), C-terminal propeptide of type I procollagen (PICP), and urine cross-linked N-telopeptide of type I collagen (U-NTX) are used to assess bone formation and resorption activity in response to strontium ranelate treatment. [, ]

Q22: Are there any biomarkers for cartilage degradation used in studies with strontium ranelate?

A: Yes, urinary CTX-II, a marker of cartilage degradation, has been used to assess the potential chondroprotective effects of strontium ranelate in patients with osteoarthritis. []

A22: The research articles mention various analytical methods and techniques used in the studies, including:

- Dual-energy X-ray absorptiometry (DXA) for measuring bone mineral density []

- ELISA (enzyme-linked immunosorbent assay) for quantifying serum OPG levels []

- Radioimmunoassay (RIA) for measuring PICP levels []

- Micro-computed tomography (micro-CT) for analyzing bone microarchitecture [, ]

- Histomorphometry for assessing bone structure and cellular activity [, ]

A22: The research articles provided do not focus on the environmental impact or degradation of strontium ranelate.

A22: The provided research articles do not provide specific details on the dissolution rate or solubility of strontium ranelate in various media.

A22: Specific details about the validation of analytical methods used in the research are not provided in the abstracts.

A22: While not explicitly discussed, the research implies adherence to quality control and assurance measures during clinical trials and pharmaceutical development to ensure consistent manufacturing and reliable results.

A22: The research primarily focuses on the skeletal effects of strontium ranelate and does not delve into its immunogenicity or potential immunological responses.

A22: Information on specific drug-transporter interactions with strontium ranelate is not available in the provided research articles.

A22: The research does not provide details on the potential of strontium ranelate to induce or inhibit drug-metabolizing enzymes.

Q23: Is strontium ranelate biocompatible?

A: Studies suggest that strontium ranelate is generally biocompatible, as demonstrated by in vitro studies using human cells and in vivo animal models. []

A23: The research primarily focuses on the pharmaceutical and therapeutic aspects of strontium ranelate and does not address recycling or waste management strategies.

A23: The research highlights the importance of clinical trials, in vitro assays, and animal models as essential tools for investigating the efficacy and safety of strontium ranelate.

Q24: When was strontium ranelate first introduced as a treatment for osteoporosis?

A: Strontium ranelate was approved for the treatment of osteoporosis in Europe in 2004. [, ]

Q25: What were some of the key clinical trials that led to the approval of strontium ranelate?

A: The pivotal clinical trials that demonstrated the efficacy and safety of strontium ranelate for osteoporosis were the SOTI (Spinal Osteoporosis Therapeutic Intervention) and TROPOS (Treatment of Peripheral Osteoporosis) studies. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[bis[(2S)-2-aminopropanoyl]amino]-3-methylphenyl] (2S)-2-[[(2S)-2-(3-hydroxyhexanoylamino)-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B1681687.png)